![molecular formula C15H15NO B1282696 3-[4-(Propan-2-yl)benzoyl]pyridine CAS No. 61780-08-3](/img/structure/B1282696.png)
3-[4-(Propan-2-yl)benzoyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 3-[4-(Propan-2-yl)benzoyl]pyridine, is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss various related heterocyclic compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of heterocyclic compounds often involves multicomponent reactions, as seen in the synthesis of thieno[2,3-b]pyridines . Similarly, the synthesis of pyridine-containing polyimides involves a two-stage process including ring-opening polycondensation and thermal or chemical imidization . The synthesis of 3-[4-(Propan-2-yl)benzoyl]pyridine could potentially involve similar strategies, utilizing a pyridine derivative as a starting material and introducing the propan-2-yl benzoyl moiety through a targeted synthetic route.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the molecular geometry of heterocyclic compounds in the solid state . For instance, the structure of 1-benzoyl-3-(pyridin-2-yl)-thiocarbamide was elucidated using this method, revealing both intra- and intermolecular hydrogen bonds . The molecular structure of 3-[4-(Propan-2-yl)benzoyl]pyridine could be similarly analyzed to understand its geometry and potential bonding interactions.
Chemical Reactions Analysis
Heterocyclic compounds can undergo various chemical reactions. For example, benzofuro[3,2-c]pyridine undergoes coordination reactions to form complexes with metals . The reaction of 4-(benzoylaminomethyl)pyridine 1-oxides with indan-1,3-dione in the presence of acetic anhydride leads to the formation of different products depending on the reaction conditions . The chemical reactivity of 3-[4-(Propan-2-yl)benzoyl]pyridine could be explored in the context of forming new derivatives or complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, polyimides derived from pyridine-containing monomers exhibit good solubility, thermal stability, and mechanical properties . The luminescent properties of coordination compounds based on imidazo[1,2-a]pyridine ligands have also been investigated . The properties of 3-[4-(Propan-2-yl)benzoyl]pyridine, such as solubility, thermal stability, and potential luminescence, could be analyzed using similar methodologies.
Scientific Research Applications
X-ray Diffraction Studies
Research involving 3-[4-(Propan-2-yl)benzoyl]pyridine or related compounds has led to insights in crystallography and molecular structure analysis. For example, Rybakov et al. (2003) conducted an X-ray diffraction study of 1-benzoyl-3-(pyridin-2-yl)-thiocarbamide and its oxidized product, revealing details of molecular bonding and structure (Rybakov et al., 2003).
Photocleavable Structures in Polymerization
Benzoyl-based photoinitiators, including those related to 3-[4-(Propan-2-yl)benzoyl]pyridine, have been studied for their role in radical polymerization. Seidl et al. (2006) explored the photochemistry and photophysics of these compounds, highlighting their potential in nanotechnology and material science (Seidl, Liska, & Grabner, 2006).
Molecular Docking and Screening
Compounds structurally related to 3-[4-(Propan-2-yl)benzoyl]pyridine have been used in molecular docking studies. Flefel et al. (2018) synthesized and screened a series of novel pyridine derivatives, highlighting their potential in pharmaceutical research (Flefel et al., 2018).
Synthesis of Novel Polyimides
The study of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, as investigated by Wang et al. (2006), demonstrates the relevance of such compounds in the development of new materials with potential applications in electronics and aerospace (Wang et al., 2006).
Antimicrobial Evaluation
Research by Elgemeie et al. (2017) into novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones highlights the antimicrobial potential of compounds related to 3-[4-(Propan-2-yl)benzoyl]pyridine, offering insights for medicinal chemistry (Elgemeie et al., 2017).
Time-Resolved Resonance Raman Studies
Du et al. (2008) conducted a time-resolved resonance Raman study on 4-benzoylpyridine, a compound structurally similar to 3-[4-(Propan-2-yl)benzoyl]pyridine, providing understanding of its photochemistry and potential applications in photodynamic therapy (Du et al., 2008).
properties
IUPAC Name |
(4-propan-2-ylphenyl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11(2)12-5-7-13(8-6-12)15(17)14-4-3-9-16-10-14/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRWUFBLEVYYJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540167 |
Source


|
| Record name | [4-(Propan-2-yl)phenyl](pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Propan-2-yl)benzoyl]pyridine | |
CAS RN |
61780-08-3 |
Source


|
| Record name | [4-(Propan-2-yl)phenyl](pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

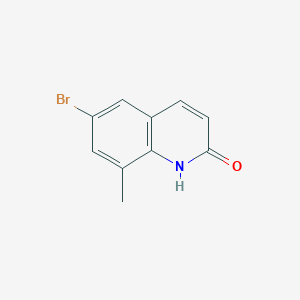
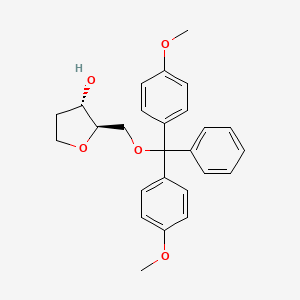

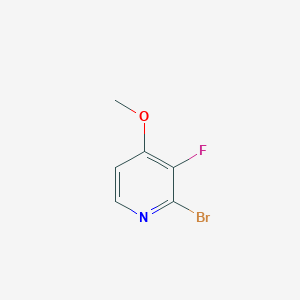

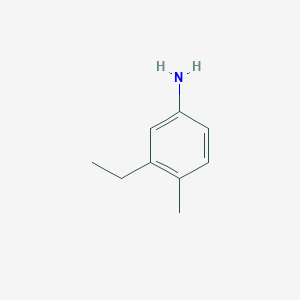
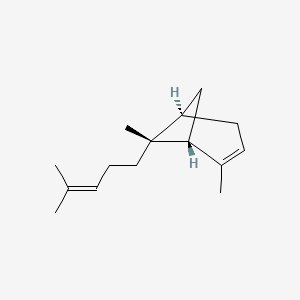

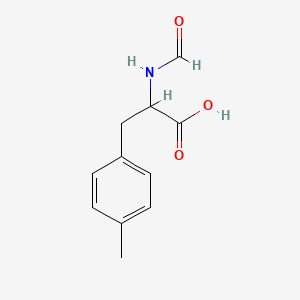

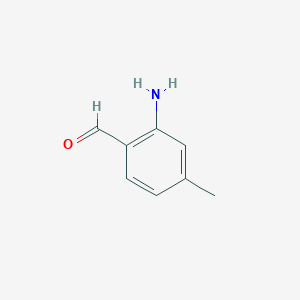
![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)

